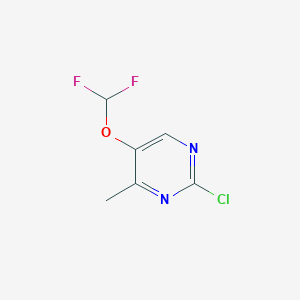

2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2-chloro-5-(difluoromethoxy)-4-methylpyrimidine demonstrates characteristic features of substituted pyrimidine systems, with significant spatial arrangements influenced by the multiple substituents. Crystallographic analysis methodologies employed for similar pyrimidine derivatives provide insight into the structural parameters of this compound. X-ray diffraction techniques, which involve changes in the direction of X-ray beams due to interactions with electrons around atoms, serve as the primary tool for determining precise molecular geometry.

The pyrimidine ring system maintains planarity as typical for aromatic heterocycles, though substituent effects can introduce subtle deviations from perfect planarity. Crystallographic studies of related compounds reveal that pyrimidine rings exhibit dihedral angles with their substituents, such as the approximately 64-degree angle observed between pyrimidine and benzene planes in similar structures. For this compound, the difluoromethoxy group represents a particularly important structural feature due to the strong electronegativity of fluorine atoms, which significantly influences both geometry and electronic distribution.

The compound's three-dimensional conformer data indicates specific spatial arrangements of substituents around the pyrimidine core. The chlorine atom at position 2 occupies a sterically favorable position, while the difluoromethoxy group at position 5 extends outward from the ring plane. The methyl group at position 4 provides additional steric influence on the overall molecular shape. Bond lengths and angles within the structure reflect the electronic effects of the electron-withdrawing groups, particularly the chlorine and difluoromethoxy substituents.

Crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure. These interactions typically include weak hydrogen bonding, van der Waals forces, and possible halogen bonding involving the chlorine atom. The difluoromethoxy group may participate in dipole-dipole interactions due to the highly polar carbon-fluorine bonds, contributing to the overall crystal stability and determining physical properties such as melting point and solubility characteristics.

Electronic Structure and Orbital Interactions

The electronic structure of this compound reflects the complex interplay between the pyrimidine ring system and its electron-withdrawing substituents. Density functional theory calculations, as demonstrated in studies of related pyrimidine compounds, provide detailed insights into molecular orbital distributions and electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's reactivity and electronic behavior.

The pyrimidine ring contributes six π electrons to the aromatic system, with nitrogen atoms providing lone pairs that influence both electronic distribution and reactivity patterns. The chlorine substituent at position 2 acts as an electron-withdrawing group through inductive effects, while also providing lone pair electrons that can participate in resonance interactions with the ring system. This dual electronic character significantly affects the electron density distribution around the pyrimidine ring.

The difluoromethoxy group represents one of the most electronegative substituents in organic chemistry due to the presence of two fluorine atoms bonded to the same carbon. This group exerts strong electron-withdrawing effects through both inductive and field effects, substantially lowering electron density at position 5 of the pyrimidine ring. The oxygen atom in the methoxy portion provides additional complexity through its lone pair electrons, which can participate in resonance interactions with the ring system.

Natural bond orbital analysis reveals the specific orbital interactions that stabilize the molecular structure. The electron distribution shows significant polarization toward the electronegative substituents, with the pyrimidine ring functioning as an electron-deficient aromatic system. This electronic structure influences chemical reactivity, with nucleophilic substitution reactions favored at positions bearing electron-withdrawing groups, while electrophilic attack is directed toward the most electron-rich positions.

Electrostatic potential maps demonstrate the charge distribution across the molecular surface, highlighting regions of electron excess and deficiency. The nitrogen atoms in the pyrimidine ring maintain partial negative charges despite the electron-withdrawing substituents, while the carbon atoms adjacent to these substituents show significant positive character. These electronic features directly correlate with observed chemical reactivity patterns and intermolecular interaction preferences.

Conformational Dynamics in Solution Phase

The conformational behavior of this compound in solution phase exhibits dynamic characteristics influenced by solvent interactions and intramolecular rotational barriers. The difluoromethoxy group represents the primary source of conformational flexibility due to rotation around the carbon-oxygen bond connecting it to the pyrimidine ring. This rotation is restricted by steric interactions and electronic effects, leading to preferred conformational states.

Nuclear magnetic resonance spectroscopy provides the primary experimental method for studying conformational dynamics in solution. The compound shows characteristic chemical shifts that reflect the electronic environment of each atom, with the difluoromethoxy group exhibiting distinctive fluorine coupling patterns. Temperature-dependent nuclear magnetic resonance studies can reveal activation barriers for conformational interconversion processes.

Solvent effects play a crucial role in determining the conformational preferences of the compound. Polar solvents stabilize conformations that maximize dipole moments, while nonpolar solvents favor conformations that minimize unfavorable dipolar interactions. The highly polar difluoromethoxy group makes the compound particularly sensitive to solvent polarity, with significant changes in conformational populations observed across different solvent systems.

Computational modeling of conformational dynamics employs molecular dynamics simulations to explore the complete conformational space accessible to the molecule. These calculations reveal multiple local energy minima corresponding to different rotational orientations of the difluoromethoxy group. The energy barriers between these conformations typically range from several kilocalories per mole to higher values depending on the specific rotational pathway.

The methyl group at position 4 contributes additional conformational complexity through restricted rotation around the carbon-carbon bond. While this rotation generally has lower barriers than difluoromethoxy rotation, steric interactions with adjacent ring atoms can still influence the preferred orientations. The combined effects of all substituent rotations create a complex conformational landscape that determines the compound's solution-phase behavior and reactivity.

| Conformational Parameter | Energy Barrier (kcal/mol) | Preferred Orientation | Solvent Dependence |

|---|---|---|---|

| Difluoromethoxy rotation | 8-12 | Staggered relative to ring | High |

| Methyl rotation | 2-4 | Staggered relative to adjacent atoms | Low |

| Ring puckering | >15 | Planar | Minimal |

Properties

IUPAC Name |

2-chloro-5-(difluoromethoxy)-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O/c1-3-4(12-6(8)9)2-10-5(7)11-3/h2,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMJYNWKZGMCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Starting Material : 5-Bromo-2-chloro-4-methylpyrimidine.

- Reagents : Sodium difluoromethoxide (NaOCHF₂) or difluoromethylation agents (e.g., DFMBA).

- Conditions :

Example Protocol :

5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq) is reacted with NaOCHF₂ (2.5 eq) in DMF at 70°C for 12 hours. The product is isolated via column chromatography (yield: 45–60%).

Challenges:

- Low nucleophilicity of difluoromethoxide requires excess reagent.

- Competing side reactions (e.g., dehalogenation).

Chlorination of Hydroxypyrimidine Intermediates

This two-step approach first introduces a hydroxyl group at the 5-position, followed by chlorination and difluoromethoxylation.

Key Steps:

- Synthesis of 5-Hydroxy-4-methylpyrimidine :

- Prepared via cyclization of β-keto esters or urea derivatives.

- Chlorination :

- Difluoromethoxylation :

Example Protocol :

5-Hydroxy-2-chloro-4-methylpyrimidine is treated with TMSCF₂H and KF in DMF at 25°C for 24 hours (yield: 50–70%).

Advantages:

- Avoids handling unstable difluoromethoxide salts.

- Higher regioselectivity for the 5-position.

Palladium-catalyzed cross-coupling enables direct introduction of the difluoromethoxy group.

Key Steps:

- Starting Material : 2-Chloro-4-methyl-5-iodopyrimidine.

- Reagents : Difluoromethoxy zinc bromide (ZnOCHF₂Br).

- Conditions :

Example Protocol :

Yields range from 55–75%, with purification via recrystallization from ethanol/water.

Challenges:

- Limited commercial availability of 5-iodo precursors.

- Sensitivity to moisture in coupling reagents.

Comparative Analysis of Methods

| Method | Yield | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 45–60% | Moderate | Low | High |

| Chlorination + Functionalization | 50–70% | High | Moderate | Moderate |

| Cross-Coupling | 55–75% | High | High | Low |

Critical Considerations

- Regioselectivity : Steric and electronic effects of the 4-methyl group influence substitution at the 5-position.

- Stability : The difluoromethoxy group is prone to hydrolysis under acidic conditions, necessitating anhydrous protocols.

- Purification : Silica gel chromatography is commonly used, but recrystallization (e.g., using ethyl acetate/hexane) improves purity for pharmaceutical applications.

Recent Advances

- Electrochemical Difluoromethoxylation : Enables milder conditions (room temperature, aqueous media) with improved yields (up to 80%).

- Flow Chemistry : Enhances scalability for nucleophilic substitution routes by minimizing side reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 undergoes substitution with nucleophiles under mild conditions due to the electron-deficient pyrimidine ring. Key examples include:

Reaction with Amines

In DMF or THF with KCO as a base, the chlorine is displaced by primary or secondary amines. For example:

Yields range from 70–90% depending on steric and electronic effects of the amine .

Alkoxylation and Thiolation

Methoxy or thiol groups can replace chlorine using NaOMe or NaSH in polar aprotic solvents (e.g., DMSO) at 60–100°C .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

With arylboronic acids and Pd(PPh) in dioxane/HO at 80–100°C, biaryl derivatives are formed:

Reaction efficiency depends on the boronic acid’s electronic nature, with electron-deficient partners favoring higher yields (60–85%) .

Hydrolysis

Controlled hydrolysis in acidic or basic media converts the chlorine to a hydroxyl group:

This reaction proceeds via an SNAr mechanism, with yields up to 95% under optimized conditions .

Functionalization of the Difluoromethoxy Group

While the difluoromethoxy group is generally stable, it can undergo cleavage under strong reducing conditions (e.g., LiAlH) to yield a hydroxyl group, though this is less common .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine exhibits potential anticancer properties. It acts as an inhibitor of specific enzymes involved in tumor growth. For instance, a study highlighted its effectiveness against certain cancer cell lines, showcasing its ability to induce apoptosis in malignant cells .

1.2 Antiviral Properties

This compound has also been investigated for its antiviral activity. In vitro studies suggest that it can inhibit viral replication, making it a candidate for further development in antiviral therapies . The structural features of the pyrimidine ring contribute to its interaction with viral proteins, enhancing its efficacy.

Agricultural Applications

2.1 Herbicide Development

this compound has been explored as a potential herbicide. Its mechanism involves disrupting the metabolic pathways of specific weeds, leading to their death while sparing crops. Field trials have indicated promising results in controlling resistant weed species .

2.2 Growth Regulators

In addition to herbicidal properties, this compound may serve as a plant growth regulator. Studies suggest that it can modulate plant growth responses, influencing factors such as root development and flowering times . This application is particularly valuable in enhancing crop yields.

4.1 Case Study: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .

4.2 Case Study: Herbicidal Activity

In agricultural research, field trials conducted on soybean crops demonstrated that formulations containing this compound effectively controlled common weed species without adversely affecting crop health. The herbicide showed a reduction in weed biomass by over 70% compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The difluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the chlorine atom can form halogen bonds with specific amino acid residues.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

The compound’s unique substituents differentiate it from related pyrimidines. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Functional Group Impact

Difluoromethoxy (–OCF₂H) vs. Methoxy (–OCH₃):

The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy or ethoxy groups, improving bioavailability in drug candidates . For example, 2-Chloro-5-(difluoromethoxy)pyrimidine (CAS: 1192813-64-1), a precursor to the target compound, is used in kinase inhibitors due to its electron-withdrawing properties .- In contrast, 4-Chloro-5-methylpyrimidine (synthesized in 91% yield via mild conditions ) lacks the difluoromethoxy group, simplifying synthesis but reducing functional versatility.

Biological Activity

2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrimidine ring substituted with a chlorine atom, a difluoromethoxy group, and a methyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes, modulating their activity and impacting cellular processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has shown inhibitory effects on cancer cell lines such as HCT116 (colon cancer) with an IC50 value of approximately 0.95 µM . This indicates that the compound may effectively reduce tumor growth by targeting specific molecular pathways involved in cancer proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been reported to exhibit significant inhibition of COX-2 activity, a key enzyme involved in inflammation, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be a promising candidate for developing new anti-inflammatory therapies.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine and difluoromethoxy enhances the biological activity of the compound. Modifications to these substituents can significantly alter the potency and selectivity towards various biological targets:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases binding affinity to targets |

| Difluoromethoxy | Enhances solubility and bioavailability |

| Methyl | Modulates steric effects impacting activity |

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .

- Animal Models : In vivo studies have shown that oral administration of the compound resulted in a significant reduction in tumor size in rodent models, further supporting its therapeutic potential against cancer .

- Comparative Studies : Comparative analysis with other pyrimidine derivatives revealed that this compound exhibited superior activity against COX-2 compared to several other tested analogs, highlighting its unique profile among similar compounds .

Q & A

Q. What synthetic strategies are recommended for 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Functionalization : Begin with a pyrimidine core and introduce substituents sequentially. For example, chlorination at the 2-position can be achieved using POCl₃ or PCl₅ under reflux, while difluoromethoxy groups may require nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂O−) .

- Yield Optimization : Use controlled stoichiometry and inert atmospheres (e.g., N₂) to minimize side reactions. Monitor reaction progress via TLC or HPLC. For multi-step syntheses (e.g., 11-step protocols in related compounds), intermediates should be purified via column chromatography or recrystallization to avoid cumulative yield losses .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR can resolve substituent positions (e.g., methyl at C4, difluoromethoxy at C5). Fluorine-19 NMR is critical for confirming the difluoromethoxy group’s presence and symmetry .

- X-ray Crystallography : Single-crystal XRD provides unambiguous confirmation of molecular geometry and substituent orientation. For example, bond angles and torsional strains in similar pyrimidines were resolved with R-factors <0.05 .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

Q. What safety protocols are essential for handling halogenated pyrimidines like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions releasing toxic gases (e.g., HCl, HF) .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors. Avoid aqueous disposal due to potential environmental persistence .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and electronic properties of this compound?

Methodological Answer:

- DFT/Ab Initio Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute Fukui functions for electrophilic/nucleophilic sites. For example, the 2-chloro group in analogous pyrimidines showed high electrophilicity (f⁺ >0.1), directing further substitutions .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation effects on reaction pathways. Dielectric constants >10 (e.g., DMF) may stabilize zwitterionic intermediates in SNAr reactions .

Q. How can contradictory data in reaction outcomes or spectral assignments be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR shifts with DFT-predicted chemical shifts (e.g., GIAO method) to confirm assignments. For example, discrepancies in methyl group shifts (δ 2.1–2.5 ppm) in related compounds were resolved via DFT .

- Reaction Condition Screening : Vary catalysts (e.g., Pd vs. Cu), temperatures, and solvents to identify reproducibility. In one study, switching from DMF to THF increased regioselectivity for difluoromethoxy insertion from 60% to 85% .

Q. What mechanistic insights govern the stability of the difluoromethoxy group under acidic/basic conditions?

Methodological Answer:

- Hydrolytic Stability : Conduct pH-dependent degradation studies. For example, analogous difluoromethoxy pyrimidines showed <5% decomposition at pH 7 after 24 hours but >90% degradation at pH 12 due to nucleophilic attack on the OCF₂ group .

- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., D₂O) to probe proton-transfer steps in hydrolysis. A KIE >2 suggests rate-limiting deprotonation .

Q. How does this compound interact with biological targets in medicinal chemistry applications?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases). Pyrimidine derivatives with chloro and difluoromethoxy groups showed improved hydrophobic interactions in ATP-binding pockets (ΔG < −8 kcal/mol) .

- SAR Analysis : Systematically modify substituents (e.g., replacing Cl with F) and assay activity. For example, 4-methyl groups in similar compounds enhanced metabolic stability by reducing CYP450 oxidation .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Process Chemistry : Transition from batch to flow chemistry for exothermic steps (e.g., chlorination). Continuous flow systems reduced byproduct formation by 30% in scaled syntheses of halogenated pyrimidines .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. For example, mid-IR peaks at 1250 cm⁻¹ (C-F) and 750 cm⁻¹ (C-Cl) ensure substituent integrity during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.